molecular formula C6H3Cl4N B159567 Nitrapyrin CAS No. 1929-82-4

Nitrapyrin

Cat. No. B159567
Key on ui cas rn: 1929-82-4
M. Wt: 230.9 g/mol
InChI Key: DCUJJWWUNKIJPH-UHFFFAOYSA-N
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Patent
US06320053B1

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, X is O and R1 isopropyl in the compound of formula I] Concentrated sulfuric acid (98% by weight, 510.2 g, 5.2 mol) is added to 2-chloro-6-trichloromethylpyridine (NP, 924 g, 4 mol) over a period of three hours at 135° C. The resulting mixture is stirred for three hours at 135° C. A viscous melted mass is obtained consisting of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl, corresponding to an almost quantitative yield based on NP. The mass is added to isopropanol (2145 g) over a period of 30 minutes starting at ambient temperature which is raised to 60-65° C. Remaining isopropanol is removed by distillation under reduced pressure in three hours. The resulting product mixture is added to a mixture of xylene (1800 g) and water (1500 g). Upon heating to 50° C. the organic phase is separated and washed with water (1000 g). The obtained organic phase is dried and concentrated by distillation of xylene under reduced pressure (250 mbar). The resulting product (2070 g) contains 34.1 wt % of isopropyl 2-chloropyrid-6-ylcarboxylate in xylene which corresponds to a yield of 8.4% based on NP and is used for the preparation of N-4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification (Examples 9 and 10).
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
A5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
510.2 g
Type
reactant
Reaction Step Six
Quantity
924 g
Type
reactant
Reaction Step Seven
Quantity
2145 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13](Cl)(Cl)Cl)[N:8]=1.[CH:17]([OH:20])([CH3:19])[CH3:18]>>[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([O:20][CH:17]([CH3:19])[CH3:18])=[O:2])[N:8]=1

Inputs

Step One
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
A5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
510.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
924 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C(Cl)(Cl)Cl
Step Eight
Name
Quantity
2145 g
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for three hours at 135° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
consisting of a mixture of intermediate IVa1 and Va1 with R1
CUSTOM
Type
CUSTOM
Details
starting at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
is raised to 60-65° C
CUSTOM
Type
CUSTOM
Details
Remaining isopropanol is removed by distillation under reduced pressure in three hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The resulting product mixture is added to a mixture of xylene (1800 g) and water (1500 g)
TEMPERATURE
Type
TEMPERATURE
Details
Upon heating to 50° C. the organic phase
CUSTOM
Type
CUSTOM
Details
is separated
WASH
Type
WASH
Details
washed with water (1000 g)
CUSTOM
Type
CUSTOM
Details
The obtained organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation of xylene under reduced pressure (250 mbar)
CUSTOM
Type
CUSTOM
Details
is used for the preparation of N-4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide
CUSTOM
Type
CUSTOM
Details
without further purification (Examples 9 and 10)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC(=CC=C1)C(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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